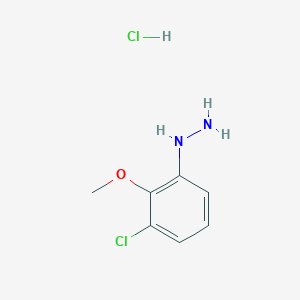

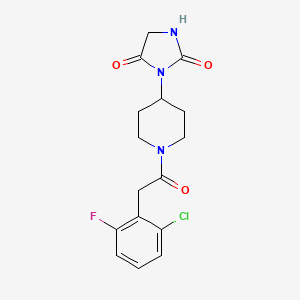

![molecular formula C18H20N2O4S2 B2871314 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886917-75-5](/img/structure/B2871314.png)

2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . Another method involves the cyclization of (ortho-alkynyl)phenyl sulfides .Molecular Structure Analysis

The molecular structure of similar compounds involves a thiophene ring system . The proposed binding mode of some derivatives and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π- cation interaction formed between the agonist and the CDN-binding domain of STING protein .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often involve cyclization and functionalization . For example, a rhodium-catalyzed intramolecular heterocyclization of (ortho-Alkynyl)phenyl Sulfides in the Presence of Isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, some compounds have higher LUMO energy levels than PC61BM, indicating that they can be used in photovoltaic applications .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives exhibit significant potential in medicinal chemistry, particularly as anticancer agents . Their ability to interfere with the proliferation of cancer cells makes them valuable in the development of new chemotherapy drugs. The structural flexibility of thiophene allows for the synthesis of compounds that can target specific cancer cell lines, offering a pathway for personalized medicine.

Anti-Inflammatory Drugs

Another medical application of thiophene derivatives is in the formulation of anti-inflammatory drugs . These compounds can modulate the body’s inflammatory response, making them effective in treating conditions like arthritis and other chronic inflammatory diseases. Their efficacy and lower side effects compared to traditional anti-inflammatory drugs make them an area of active research.

Antimicrobial Activity

Thiophene derivatives also show promise as antimicrobial agents . Their structural variety enables the creation of molecules that can combat a broad spectrum of pathogenic bacteria and fungi. This is particularly important in the face of rising antibiotic resistance, as new thiophene-based antimicrobials could serve as alternatives to existing treatments.

Organic Semiconductors

In the field of material science, thiophene derivatives are utilized as organic semiconductors . They play a crucial role in the advancement of organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their electrical properties can be finely tuned, which is essential for the fabrication of high-performance electronic devices.

Corrosion Inhibitors

Industrial chemistry benefits from the application of thiophene derivatives as corrosion inhibitors . These compounds can form protective layers on metals, preventing oxidative damage and prolonging the life of industrial machinery and infrastructure. Their effectiveness in harsh environments makes them valuable in sectors like oil and gas, where corrosion is a significant challenge.

Voltage-Gated Sodium Channel Blockers

Thiophene derivatives are used as voltage-gated sodium channel blockers . This application is particularly relevant in the field of anesthetics, where compounds like articaine are used. Articaine contains a thiophene ring and is employed as a dental anesthetic in Europe due to its efficacy in blocking pain signals.

Mecanismo De Acción

While the mechanism of action for the specific compound you asked about is not available, similar compounds such as benzo[b]thiophene-2-carboxamide derivatives have shown STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-2-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEIHOMKZXTNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

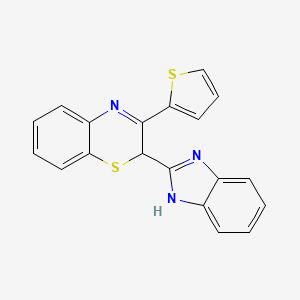

![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)

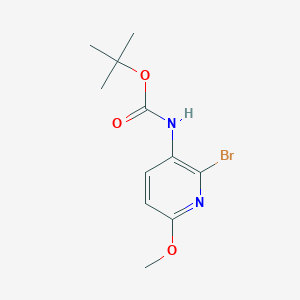

![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

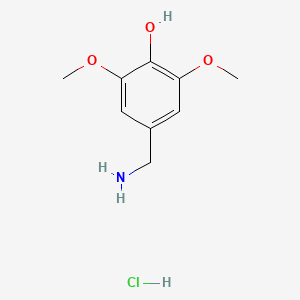

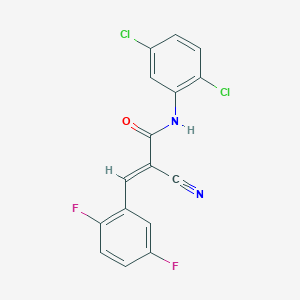

![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)

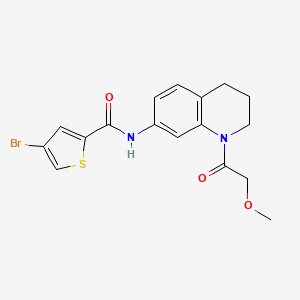

![N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2871241.png)

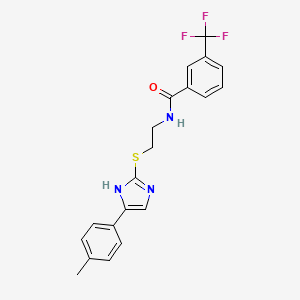

![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)